Cas no 86061-01-0 (Fmoc-Asp(OtBU)-OPfp)

Fmoc-Asp(OtBu)-OPfp is a protected aspartic acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary N-terminal protecting group, removable under mild basic conditions, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group, stable to Fmoc deprotection but cleavable under acidic conditions. The pentafluorophenyl (OPfp) ester enhances reactivity as an activated ester, facilitating efficient coupling with amino groups. This compound is particularly valuable for synthesizing complex peptides, offering high selectivity, reduced racemization risk, and compatibility with standard Fmoc-based protocols. Its stability and reactivity make it a preferred choice for researchers requiring precise and efficient peptide chain elongation.
Fmoc-Asp(OtBU)-OPfp structure
Fmoc-Asp(OtBU)-OPfp structure
Product name:Fmoc-Asp(OtBU)-OPfp
CAS No:86061-01-0
MF:C29H24F5NO6
MW:577.495985984802
MDL:MFCD00037633
CID:60942
PubChem ID:57650065

Fmoc-Asp(OtBU)-OPfp Chemical and Physical Properties

Names and Identifiers

    • N-Fmoc-beta-tert-butyl-L-aspartic acid pentafluorophenyl ester
    • Fmoc-Asp(OtBu)-OPfp
    • 4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
    • Fmoc-D-Asp(OtBu)-OPfp
    • Fmoc-L-Asp(OtBu)-Opfp
    • H-Ile-OMe•HCl
    • RacemicFMOC-Asparticacidbeta-tert-butylester
    • fmoc-asp-(otbu)-opfp
    • 4-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate (ACI)
    • L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester (9CI)
    • N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-pentafluorophenyl β-tert-butyl ester
    • DWYWJUBBXKYAMY-IBGZPJMESA-N
    • N-alpha-Fmoc-L-aspartic acid beta-tert-butyl ester pentafluorophenyl ester
    • N-Fmoc-L-asparticAcid4-tert-ButylEsterPentafluorophenylEster
    • N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester Pentafluorophenyl Ester
    • 86061-01-0
    • (S)-4-tert-Butyl 1-(perfluorophenyl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate
    • AC8387
    • MFCD00037633
    • AS-75713
    • Fmoc-Asp(OtBu)-OPfp, >=97.0%
    • HY-W010730
    • CS-W011446
    • AKOS015902754
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester pentafluorphenyl ester (Fmoc-L-Asp(OtBu)-OPfp)
    • DTXSID50468373
    • O4-tert-Butyl O1-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
    • C29H24F5NO6
    • 4-(tert-butyl)1-(perfluorophenyl)(((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
    • (S)-4-tert-butyl 1-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)succinate
    • Fmoc-Asp(OtBU)-OPfp
    • MDL: MFCD00037633
    • Inchi: 1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1
    • InChI Key: DWYWJUBBXKYAMY-IBGZPJMESA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC1C(F)=C(F)C(F)=C(F)C=1F

Computed Properties

  • Exact Mass: 577.152378g/mol
  • Surface Charge: 0
  • XLogP3: 5.9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 11
  • Monoisotopic Mass: 577.152378g/mol
  • Monoisotopic Mass: 577.152378g/mol
  • Topological Polar Surface Area: 90.9Ų
  • Heavy Atom Count: 41
  • Complexity: 911
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White powder
  • Melting Point: No data available
  • Boiling Point: 666.0±55.0 °C at 760 mmHg
  • Flash Point: 356.6±31.5 °C
  • PSA: 90.93000
  • LogP: 6.31750
  • Solubility: Not determined

Fmoc-Asp(OtBU)-OPfp Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F96430-5g
Fmoc-Asp(OtBu)-Opfp
86061-01-0 98%
5g
¥1078.0 2023-09-07
TRC
F256035-10g
Fmoc-Asp(OtBU)-OPfp
86061-01-0
10g
$ 495.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045016-1g
Fmoc-Asp(OtBu)-Opfp
86061-01-0 98%
1g
¥277.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045016-5g
Fmoc-Asp(OtBu)-Opfp
86061-01-0 98%
5g
¥685.00 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032724-1g
Fmoc-Asp(OtBU)-OPfp
86061-01-0 98%
1g
¥382 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F116821-5g
Fmoc-Asp(OtBU)-OPfp
86061-01-0 98%
5g
¥549.90 2023-09-03
Apollo Scientific
PC48013-100g
Fmoc-Asp(OtBu)-OPfp
86061-01-0 97%
100g
£592.00 2025-03-22
TRC
F256035-2.5g
Fmoc-Asp(OtBU)-OPfp
86061-01-0
2.5g
$ 170.00 2022-06-05
Apollo Scientific
PC48013-5g
Fmoc-Asp(OtBu)-OPfp
86061-01-0 97%
5g
£64.00 2025-02-21
Chemenu
CM191888-5g
4-(tert-butyl) 1-(perfluorophenyl) (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
86061-01-0 95%
5g
$*** 2023-05-29

Fmoc-Asp(OtBU)-OPfp Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Morpholinium, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-, 4-methylbenzenesul… Solvents: Dichloromethane ;  40 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  2 h, 0 °C; overnight, rt
Reference
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) universal coupling reagent for synthesis in solution
Fraczyk, Justyna; Kaminski, Zbigniew J.; Katarzynska, Joanna; Kolesinska, Beata, Helvetica Chimica Acta, 2018, 101(1),

Production Method 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
Reference
9-Fluorenylmethyl pentafluorophenyl carbonate as a useful reagent for the preparation of N-[(9-fluorenylmethoxy)carbonyl] amino acids and their pentafluorophenyl esters
Schon, Istvan; Kisfaludy, Lajos, Synthesis, 1986, (4), 303-5

Production Method 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
Reference
Preparation of glycosyl amino acids as building blocks for the combinatorial synthesis of neoglycoconjugates
Ziegler, Thomas; Roseling, Dirk; Subramanian, Lakshminarayanapuram R., Tetrahedron: Asymmetry, 2002, 13(9), 911-914

Production Method 4

Reaction Conditions
Reference
Preparation of pentafluorophenyl esters of Fmoc protected amino acids with pentafluorophenyl trifluoroacetate
Green, Michael; Berman, Judd, Tetrahedron Letters, 1990, 31(41), 5851-2

Production Method 5

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  9-Fluorenylmethyl chloroformate ;  10 min, -15 °C
1.2 Solvents: Tetrahydrofuran ;  -15 °C → rt
Reference
9-Fluorenylmethyl chloroformate (Fmoc-Cl) as a useful reagent for the synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl and succinimidyl esters of Nα-urethane protected amino acids
Tantry, Subramanyam J.; Babu, Vommina V. Suresh, Letters in Peptide Science, 2004, 10(5-6), 655-662

Production Method 6

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate Solvents: Acetonitrile ;  2 h, 0 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  0.5 h, 0 °C; 14 h, rt
Reference
N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis
Kaminski, Zbigniew J.; Kolesinska, Beata; Kolesinska, Justyna; Sabatino, Giuseppina; Chelli, Mario; et al, Journal of the American Chemical Society, 2005, 127(48), 16912-16920

Fmoc-Asp(OtBU)-OPfp Raw materials

Fmoc-Asp(OtBU)-OPfp Preparation Products

Additional information on Fmoc-Asp(OtBU)-OPfp

Comprehensive Guide to Fmoc-Asp(OtBU)-OPfp (CAS No. 86061-01-0): Applications and Insights

Fmoc-Asp(OtBU)-OPfp (CAS No. 86061-01-0) is a highly specialized amino acid derivative widely used in peptide synthesis and bioconjugation. This compound belongs to the Fmoc-protected family, featuring a tert-butyl ester (OtBU) and a pentafluorophenyl ester (OPfp) group, which enhance its reactivity and stability in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for Fmoc-Asp(OtBU)-OPfp due to its critical role in producing therapeutic peptides, drug delivery systems, and biomaterials.

The growing demand for custom peptides and precision medicine has increased interest in Fmoc-Asp(OtBU)-OPfp. Its high purity and efficient coupling properties make it indispensable in automated peptide synthesizers. Recent trends in cancer research and neurodegenerative disease studies have further highlighted its importance, as peptides derived from this compound are used to target specific biomarkers and cellular pathways. Additionally, its compatibility with green chemistry principles aligns with the industry's shift toward sustainable synthesis methods.

One of the most searched questions about Fmoc-Asp(OtBU)-OPfp is its storage conditions and handling precautions. The compound should be stored at -20°C in a dry, inert atmosphere to prevent degradation. Users often inquire about its solubility in common organic solvents like DMF, DCM, and THF, which is critical for optimizing peptide coupling reactions. Another frequent topic is its side reactions, such as racemization, which can be minimized by controlling reaction temperature and using appropriate bases.

In the context of AI-driven drug discovery, Fmoc-Asp(OtBU)-OPfp has gained attention for its role in high-throughput screening and combinatorial chemistry. Machine learning models often rely on large datasets of peptide sequences synthesized using this reagent. Moreover, its application in nanotechnology, particularly in designing peptide-based nanomaterials, has opened new avenues for diagnostics and targeted therapy.

For researchers seeking cost-effective alternatives, comparisons between Fmoc-Asp(OtBU)-OPfp and other activated esters (e.g., OPfp vs. ONSu) are common. While OPfp esters offer faster reaction rates, they may require stricter purification protocols. The compound’s MSDS and NMR data are also frequently requested, underscoring the need for transparent technical documentation in scientific procurement.

In summary, Fmoc-Asp(OtBU)-OPfp (CAS No. 86061-01-0) remains a cornerstone in peptide chemistry, bridging gaps between academic research and industrial applications. Its versatility and alignment with cutting-edge biotechnological advancements ensure its continued relevance in the evolving landscape of life sciences.

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Amadis Chemical Company Limited
(CAS:86061-01-0)Fmoc-Asp(OtBU)-OPfp
A841545
Purity:99%/99%
Quantity:25g/100g
Price ($):270.0/706.0